2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole
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Overview
Description
2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole is a complex organic compound that features a combination of indole, piperazine, and pyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperazine and pyridazine groups. Common reagents used in these reactions include halogenated intermediates, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-ol
- 1-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)-2-(4-cyclopropyl-3-fluorophenyl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
220941-59-3 |
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Molecular Formula |
C17H17ClFN5 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole |
InChI |
InChI=1S/C17H17ClFN5/c18-16-3-4-17(22-21-16)24-7-5-23(6-8-24)11-14-10-12-9-13(19)1-2-15(12)20-14/h1-4,9-10,20H,5-8,11H2 |
InChI Key |
HAEDOALGQUCLFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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